N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Beschreibung

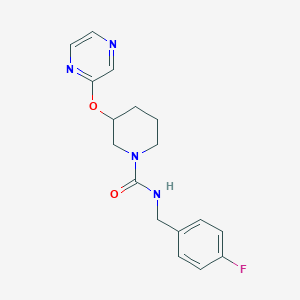

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine carboxamide core substituted with a pyrazin-2-yloxy group at position 3 and a 4-fluorobenzyl moiety at the nitrogen atom of the carboxamide. This compound is of interest in medicinal chemistry, particularly for its structural similarity to pharmacologically active piperidine derivatives targeting G protein-coupled receptors (GPCRs) or enzymes .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-pyrazin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c18-14-5-3-13(4-6-14)10-21-17(23)22-9-1-2-15(12-22)24-16-11-19-7-8-20-16/h3-8,11,15H,1-2,9-10,12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBRMPNTYQUYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.

Attachment of the Fluorobenzyl Group: The final step involves the coupling of the fluorobenzyl group to the piperidine-pyrazine intermediate, typically through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Recent studies have highlighted the potential of N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide in cancer treatment. The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Mechanism of Action : The compound may function through multiple pathways, including the inhibition of specific kinases involved in cell proliferation and survival. This multi-targeted approach enhances its efficacy against various cancer types.

- Case Study : A study demonstrated that derivatives of piperidine compounds exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to conventional drugs like bleomycin, indicating that structural modifications can significantly improve therapeutic outcomes .

Neurodegenerative Diseases

This compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease.

- Cholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes makes it a candidate for enhancing cognitive function in Alzheimer's patients. This dual inhibition is crucial for managing symptoms associated with cholinergic deficits in neurodegenerative conditions .

- Research Findings : A study indicated that piperidine derivatives with specific structural features showed improved brain exposure and selectivity for cholinesterase inhibition, which could lead to better therapeutic agents for Alzheimer's disease .

Enzyme Inhibition

The compound has been explored for its inhibitory effects on various enzymes, particularly those involved in metabolic processes.

- Tyrosinase Inhibition : this compound has been implicated in the inhibition of tyrosinase, an enzyme critical for melanin production. This property is particularly relevant for developing treatments for hyperpigmentation disorders .

- Case Study : Research focusing on derivatives containing the 4-fluorobenzylpiperazine fragment revealed several potent tyrosinase inhibitors, showcasing the importance of structural modifications to enhance enzyme affinity and specificity .

Data Summary Table

Wirkmechanismus

The mechanism of action of N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Piperidine Carboxamide Family

The following compounds share the piperidine carboxamide scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity:

Functional Group Analysis

- Pyrazine vs. Pyridine/Pyrimidine : The pyrazin-2-yloxy group in the target compound differs from pyridyl or pyrimidinyl groups in analogues like PF3843. Pyrazine’s two nitrogen atoms may enhance solubility but reduce metabolic stability compared to pyridine derivatives .

- Fluorobenzyl vs. Benzyl/Quinolinyl: The 4-fluorobenzyl group in the target compound likely improves bioavailability over non-fluorinated benzyl groups (e.g., PF3845) due to reduced CYP450-mediated oxidation.

- Carboxamide vs. Sulfonamide : Example 57 (from ) replaces the carboxamide with a sulfonamide, increasing acidity and hydrogen-bonding capacity, which may alter target engagement .

Pharmacological Implications

- GPCR/Ion Channel Targeting : Piperidine carboxamides like PF3845 and PF750 are reported as GPCR modulators. The target compound’s fluorobenzyl group may enhance CNS penetration compared to PF750’s phenyl group .

Research Findings and Data Gaps

While explicit pharmacological data for this compound are unavailable in the provided evidence, structural comparisons suggest:

- Limitations : Pyrazine’s electron-deficient ring may reduce metabolic stability compared to pyridine-based analogues like PF3845 .

Further studies are needed to evaluate its binding affinity, selectivity, and pharmacokinetic profile relative to cited analogues.

Biologische Aktivität

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is a chemical compound that has garnered attention for its potential biological activity. This compound, characterized by its unique piperidine structure, exhibits various pharmacological properties that are being explored in scientific research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 276.31 g/mol

- CAS Number : 2034484-86-9

This structure includes a piperidine ring, a pyrazinyl moiety, and a fluorobenzyl group, which contribute to its biological activity.

Research indicates that this compound may act through multiple pathways, particularly in the modulation of enzyme activities and receptor interactions. It has been studied for its potential as an inhibitor of specific enzymes, which can lead to therapeutic applications in various diseases.

Inhibitory Effects

Recent studies have shown that this compound exhibits significant inhibitory effects on certain enzymes. For example, it has been evaluated for its activity against tyrosinase, an enzyme involved in melanin production. The compound demonstrated competitive inhibition characteristics, suggesting it could be useful in treating hyperpigmentation disorders.

Table 1: Inhibitory Activity of this compound

| Compound | Target Enzyme | IC (µM) | Type of Inhibition |

|---|---|---|---|

| This compound | Tyrosinase | 25.6 | Competitive |

| Other Derivative 1 | Tyrosinase | 30.2 | Competitive |

| Other Derivative 2 | Tyrosinase | 40.0 | Noncompetitive |

Case Study 1: Antimelanogenic Activity

In a study published in Pharmaceutical Research, the compound was tested for its antimelanogenic effects on B16F10 mouse melanoma cells. The results indicated that it significantly reduced melanin production without cytotoxic effects, highlighting its potential as a skin-lightening agent .

Case Study 2: Enzyme Inhibition Profile

Another investigation assessed the compound's inhibition profile against various enzymes relevant to metabolic disorders. The findings revealed that it effectively inhibited acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .

Pharmacological Implications

The pharmacological implications of this compound are broad:

- Antimicrobial Activity : Preliminary tests indicate potential antibacterial properties.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.

- Anticancer Potential : Its ability to inhibit cell proliferation suggests possible applications in cancer therapy.

Q & A

Q. What synthetic methodologies are commonly employed for N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide, and what factors critically influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Temperature control : Reactions often proceed at 80–100°C for pyrazine ring activation .

- Catalysts : Palladium-based catalysts may improve coupling efficiency in amide bond formation .

Example Reaction Conditions from Literature:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Pyrazine-2-ol, K₂CO₃, DMF, 80°C | 65–70 | |

| 2 | 4-Fluorobenzylamine, EDCl/HOBt, RT | 50–55 |

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: A combination of analytical techniques ensures structural confirmation:

- NMR spectroscopy : ¹H/¹³C NMR verifies piperidine ring substitution patterns and fluorobenzyl group integration .

- HPLC : Purity ≥98% (as per protocols in ).

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : −20°C in airtight containers to maintain stability .

Advanced Research Questions

Q. How can computational chemistry enhance the optimization of synthesis routes for this compound?

Methodological Answer:

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Solvent effects : Molecular dynamics simulations evaluate solvent polarity impacts on reaction kinetics .

- Machine learning : Training models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay validation : Replicate experiments under standardized conditions (e.g., cell line specificity, incubation time) .

- Purity verification : Reanalyze compound purity via HPLC; impurities ≥2% may skew results .

- Structural analogs : Compare activity with derivatives (e.g., fluorobenzyl vs. chlorobenzyl groups) to identify structure-activity relationships (SAR) .

Q. What strategies ensure target specificity in biological studies involving this compound?

Methodological Answer:

- Receptor binding assays : Use radioligand displacement studies (e.g., for kinase or GPCR targets) to confirm selectivity .

- Knockout models : Genetic deletion of target proteins in cell lines to verify on-mechanism effects .

- Off-target screening : Profile against panels of related enzymes/receptors (e.g., Eurofins Panlabs® panels) .

Q. How can researchers resolve contradictions in solubility and pharmacokinetic (PK) data across studies?

Methodological Answer:

- Solubility assays : Standardize methods (e.g., shake-flask vs. HPLC-UV) and buffer conditions (pH 7.4) .

- Metabolic stability : Compare liver microsome data across species (e.g., human vs. rodent) to explain PK variability .

- Lipophilicity adjustments : Introduce hydrophilic groups (e.g., pyrazine-to-pyridine substitution) to improve aqueous solubility .

Q. What advanced characterization techniques elucidate conformational dynamics of this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures to analyze piperidine ring puckering and fluorobenzyl orientation .

- Dynamic NMR : Monitor rotational barriers of the pyrazine-oxy linkage at variable temperatures .

- Molecular docking : Simulate binding poses with target proteins to correlate conformation with activity .

Q. Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.